

N-Methylnonan-2-amine: A Predictive Toxicological and Safety Assessment

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Compound of Interest

Compound Name: *N-Methylnonan-2-amine*

Cat. No.: *B15431103*

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Disclaimer: This document provides a predictive toxicological and safety assessment for **N-Methylnonan-2-amine** based on structure-activity relationships and data from analogous compounds. As of the date of this publication, no specific toxicological studies on **N-Methylnonan-2-amine** have been identified in publicly available literature. The information herein is intended for use by researchers, scientists, and drug development professionals as a guide for initial safety considerations and to inform the design of appropriate toxicological testing.

Introduction

N-Methylnonan-2-amine is a secondary aliphatic amine. The nonan-2-amine backbone is substituted with a methyl group on the nitrogen atom. Due to the absence of direct toxicological data, this whitepaper employs a structure-activity relationship (SAR) approach to forecast its potential hazards. This involves evaluating data from structurally similar aliphatic amines to infer the toxicological profile of **N-Methylnonan-2-amine**. The primary areas of toxicological concern for aliphatic amines include acute toxicity, skin and eye irritation/corrosion, and genotoxicity.

Predicted Toxicological Profile

Based on the toxicological data of structurally related secondary and long-chain aliphatic amines, **N-Methylnonan-2-amine** is predicted to exhibit the following properties:

- Acute Oral Toxicity: Likely to be harmful if swallowed.

- Dermal and Eye Irritation: Predicted to be corrosive to the skin and eyes.
- Respiratory Irritation: May cause respiratory irritation.
- Genotoxicity: The potential for genotoxicity cannot be ruled out without specific testing.

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the predictive assessment, toxicological data for structurally analogous aliphatic amines are summarized below. These compounds share key structural features with **N-Methylnonan-2-amine**, such as being secondary amines with long alkyl chains.

Compound	CAS Number	Test	Species	Route	Result	GHS Classification
N-Methyldecylamine	7516-82-7	-	-	Oral	-	Acute Tox. 4 (Harmful if swallowed) [1]
-	-	Skin	-	Skin Corr. 1B (Causes severe skin burns and eye damage) [1]		
-	-	Inhalation	-	STOT SE 3 (May cause respiratory irritation) [1]		
N-Dodecylamine	124-22-1	LD50	Rat	Oral	> 2000 mg/kg [2] [3]	Not Classified
LD50	Mouse	Oral	1160 mg/kg [4]	-		
LD50	Rat	Dermal	> 2000 mg/kg [2] [5]	Not Classified		
Draize Test	Rabbit	Skin	Severe (750 ug/24H) [4]	Skin Corr. 1B		
Draize Test	Rabbit	Eye	Severe (50 ug/24H) [4]	Eye Dam. 1		

						Skin Corr. 1B (Causes severe skin burns and eye damage)[6]
N-Methyl- 1- dodecane amine	7311-30-0	-	-	Skin	-	
				Eye Dam. 1 (Causes serious eye damage)[6]		
-	-	Eye	-			

Experimental Protocols

For the toxicological endpoints of greatest concern for **N-Methylnonan-2-amine**, the following standard experimental protocols, based on OECD guidelines, would be appropriate for generating definitive data.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of a substance is typically determined using the OECD Test Guideline 401.[7][8][9][10]

- Principle: The test substance is administered in a single dose by gavage to fasted experimental animals.[7] Several dose groups are used, with one dose per group.[7] Observations of effects and mortality are recorded.[7]
- Test Animals: The preferred species is the rat.[7] Healthy, young adult animals are used.[7]
- Procedure:
 - Animals are fasted prior to dosing (e.g., overnight for rats).[7]
 - The test substance is administered orally via a stomach tube.[7] The volume is generally limited to 1 mL/100g of body weight for rodents.[7]

- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- A post-mortem examination is performed on all animals.^[7]
- Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.^[7]

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for a substance to cause skin irritation or corrosion is assessed using the OECD Test Guideline 404.

- Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of irritation or corrosion is evaluated at specific intervals.
- Test Animals: The albino rabbit is the recommended species.
- Procedure:
 - Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.
 - A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.
 - The exposure period is typically 4 hours.^[11]
 - After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.^[12]
- Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The mutagenic potential of a substance is often initially evaluated using the bacterial reverse mutation assay, as described in OECD Test Guideline 471.^{[13][14][15][16][17]}

- Principle: This test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are caused by base substitutions or frameshifts in the DNA.^{[13][14][17]} When a mutation occurs at the site of the original mutation, the bacteria can revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium.^[13]
- Test System: At least five different bacterial strains are typically used.^{[14][17]} The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.^{[13][15]}
- Procedure:
 - The test substance, at several different concentrations, is combined with the bacterial tester strains.^{[14][15]}
 - This mixture is then plated on a minimal agar medium.
 - The plates are incubated for 48-72 hours at 37°C.^{[14][15]}
- Data Analysis: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualizations

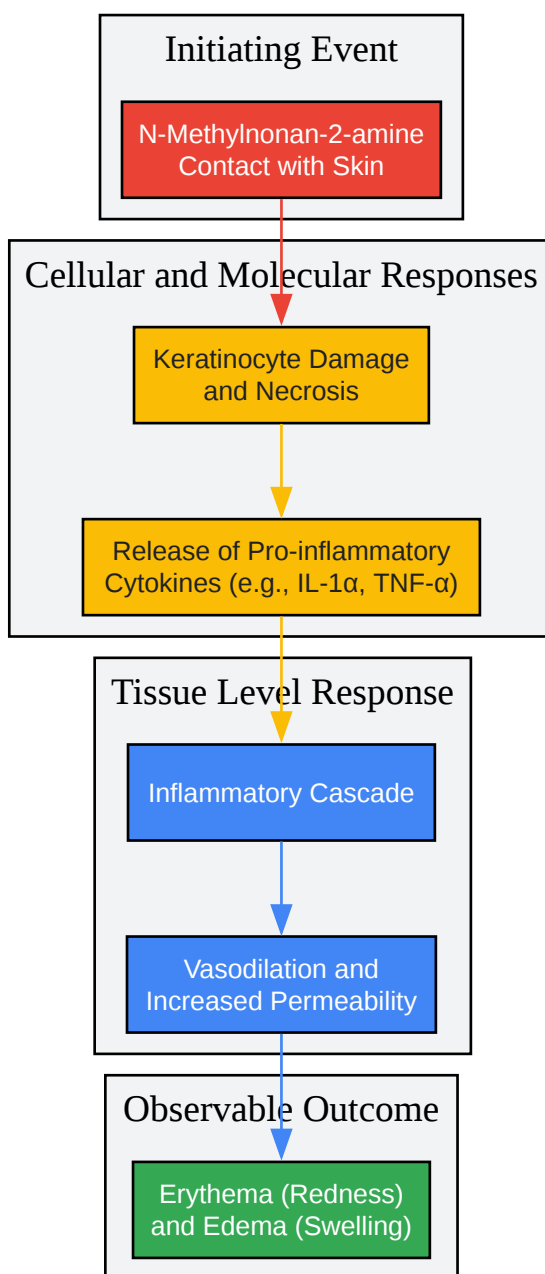
Logical Workflow for Predictive Toxicological Assessment



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Caption: Workflow for the predictive toxicological assessment of a novel chemical.

Signaling Pathway for Skin Irritation/Corrosion

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Caption: Generalized signaling pathway for chemically induced skin irritation.

Conclusion and Recommendations

In the absence of direct toxicological data for **N-Methylnonan-2-amine**, a predictive assessment based on structural analogues suggests that this compound is likely to be harmful if swallowed and corrosive to the skin and eyes. It may also cause respiratory irritation. To establish a definitive toxicological profile and ensure safe handling, it is strongly recommended that, at a minimum, the following studies be conducted:

- Acute Oral Toxicity Study (OECD 401 or alternative acute toxicity methods)
- In Vitro Skin Corrosion Test (OECD 431) followed by an In Vivo Dermal Irritation/Corrosion Study (OECD 404) if necessary
- In Vitro Eye Damage/Irritation Test (e.g., OECD 437, 438, or 492)
- Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Until such data are available, **N-Methylnonan-2-amine** should be handled with appropriate precautions for a substance that is potentially corrosive and acutely toxic. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

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